3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid typically involves multiple steps One common route starts with the preparation of the bicyclo[22The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Shares the bicyclic core but differs in functional groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the ethoxycarbonyl and phenylamino groups.
Uniqueness
3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H21NO5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(4-ethoxycarbonylphenyl)carbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C18H21NO5/c1-2-24-18(23)10-5-7-13(8-6-10)19-16(20)14-11-3-4-12(9-11)15(14)17(21)22/h5-8,11-12,14-15H,2-4,9H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
AZXGDECSBDFRMU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CCC(C3)C2C(=O)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CCC(C3)C2C(=O)O |
Origin of Product |
United States |
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